ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that features an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide, followed by acidification with saturated ammonium chloride solution, yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole compounds.
Scientific Research Applications
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate can be compared with other imidazole derivatives, such as:
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: This compound is a crucial intermediate for the synthesis of olmesartan medoxomil.
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Known for its anti-hepatic activities.
Properties
IUPAC Name |
ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-6-11-7(8(10)12-6)9(13)14-4-2/h3-5,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYZXVPRXLUXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602316 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164535-24-4 | |
Record name | Ethyl 4-amino-2-propyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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